Mavorixafor, also known as AMD070 or AMD-070, is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] It acts by selectively binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). [] This disruption of the CXCR4-CXCL12 axis makes mavorixafor a valuable tool in investigating the role of this signaling pathway in various biological processes, including immune cell trafficking, hematopoiesis, and tumor development. [, , ]
Mavorixafor is derived from a synthetic route involving several chemical intermediates. It belongs to the class of chemokine receptor antagonists, specifically targeting the CXC chemokine receptor type 4. This receptor plays a significant role in various immune responses, making its inhibition beneficial in conditions like WHIM syndrome.
The synthesis of mavorixafor has been described in detail in various studies. A notable method involves using 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as key starting materials. The process includes several steps:
The molecular formula of mavorixafor is , with a molar mass of approximately 349.482 g/mol. The compound's structure features a complex arrangement that includes:
The three-dimensional conformation and spatial arrangement of atoms can be analyzed using computational chemistry techniques to predict binding affinities and interactions with biological targets .
Mavorixafor undergoes several chemical reactions during its synthesis:
Each reaction step is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
Mavorixafor acts primarily as an antagonist of the CXC chemokine receptor type 4. By binding to this receptor, it inhibits its activation by natural ligands such as stromal cell-derived factor 1 (SDF-1). This action leads to:
Clinical studies have demonstrated significant improvements in absolute neutrophil and lymphocyte counts among patients treated with mavorixafor compared to placebo groups .
Mavorixafor exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies in pharmaceutical applications .
Mavorixafor has significant implications in clinical settings:
The ongoing research may expand its therapeutic applications beyond WHIM syndrome, highlighting its versatility as an immunotherapeutic agent .
Mavorixafor (AMD-070, X4P-001) functions as a non-competitive allosteric antagonist of the C-X-C chemokine receptor type 4 (CXCR4), binding to a transmembrane pocket distinct from the CXCL12 orthosteric site [3] [8]. This binding stabilizes CXCR4 in an inactive conformational state, altering the receptor's signaling dynamics:
Table 1: Conformational Dynamics of CXCR4 with Mavorixafor
State | Apo-CXCR4 (%) | CXCL12-Bound (%) | CXCL12 + Mavorixafor (%) |
---|---|---|---|
Inactive (High-FRET) | 78% | 38% | 89% |
Intermediate | 15% | 20% | 8% |
Active (Low-FRET) | 7% | 42% | 3% |
Data derived from smFRET trajectories [8]
The molecular architecture of mavorixafor-CXCR4 binding involves specific interactions within a hydrophobic transmembrane cavity formed by CXCR4 transmembrane helices (TM) 3, 5, 6, and 7:
Table 2: Key Binding Interactions of Mavorixafor in CXCR4
Residue | Region | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Asp972.63 | TM2 | H-bond | -3.8 |
Tyr1163.32 | TM3 | H-bond | -2.5 |
Phe872.53 | TM2 | Hydrophobic | -4.2 |
Val1123.28 | TM3 | Van der Waals | -1.9 |
Computational data from mutagenesis and free energy calculations [3] [6]
Mavorixafor demonstrates differential antagonism against wild-type (WT) CXCR4 and gain-of-function (GOF) mutants associated with WHIM syndrome (e.g., R334X, E343X):
Mavorixafor selectively inhibits CXCR4-coupled signaling cascades through allosteric disruption of G-protein and β-arrestin interfaces:
Table 3: Inhibition of CXCR4 Downstream Effectors by Mavorixafor
Signaling Pathway | Assay System | Mavorixafor IC50 | Max Inhibition (%) |
---|---|---|---|
Calcium Flux | MT-4 cells | 9 nM | 98% |
ERK1/2 Phosphorylation | WHIM patient PBMCs | 18 nM | 92% |
AKT Activation | WHIM patient PBMCs | 22 nM | 88% |
Chemotaxis | Transwell assay | 5 nM | 99% |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7